molecular formula C23H27N3O4 B11052512 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No. B11052512
M. Wt: 409.5 g/mol
InChI Key: AHQURLKYRWGGDL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and hydrazides, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like benzene or toluene and temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C23H27N3O4/c1-13-20-16(10-23(2,3)11-17(20)27)26-22(24-13)21(15(25-26)12-28-4)14-7-8-18(29-5)19(9-14)30-6/h7-9H,10-12H2,1-6H3

InChI Key

AHQURLKYRWGGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C3=C1C(=O)CC(C3)(C)C)COC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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